molecular formula C7H10N2O B3108277 5-(Pyrrolidin-2-yl)isoxazole CAS No. 164351-64-8

5-(Pyrrolidin-2-yl)isoxazole

Cat. No. B3108277
CAS RN: 164351-64-8
M. Wt: 138.17 g/mol
InChI Key: MLOADWBZVSUVBP-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)isoxazole is a compound with the molecular formula C7H10N2O . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring and an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include (3 + 2) cycloaddition reactions, which are often employed in the synthesis of isoxazole derivatives .

Scientific Research Applications

Organocatalytic Processes

5-(Pyrrolidin-2-yl)tetrazole functionalized silica shows promising applications in environmentally benign continuous-flow aldol reactions. This compound, packed in a stainless steel column, facilitates good stereoselectivities and complete conversion efficiencies in aldol reactions, with long-term stability of the packing material (Bortolini et al., 2012).

Synthesis of Amino-Isoxazoles

5-Amino-3-(pyrrol-2-yl)isoxazoles can be selectively prepared by reacting 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol. This synthesis method also allows for the production of structural isomers, 3-aminoisoxazoles, under specific conditions (Sobenina et al., 2005).

Anticonvulsant Agents

Novel derivatives containing 5-(Pyrrolidin-2-yl)isoxazole have been synthesized and evaluated for their potential as sodium channel blockers and anticonvulsant agents. One such compound showed potent activity with a significant protective index compared to standard drugs (Malik & Khan, 2014).

Preparation of Pyrrolidin-2-ones

1,5-Disubstituted pyrrolidin-2-ones have been synthesized with good yields via nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various reagents. This process demonstrates the versatility of this compound derivatives in synthesizing complex organic compounds (Katritzky et al., 2000).

Antioxidant Activity

New systems of tris-heterocyclic pyrrolyl dipyrazoles and pyrrolyl pyrazolyl isoxazoles prepared from this compound derivatives showed pronounced antioxidant activity, comparable to standard drugs in some cases (Nagarjuna et al., 2018).

Safety and Hazards

Safety data for 5-(Pyrrolidin-2-yl)isoxazole indicates that it may cause skin sensitization and eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The pyrrolidine ring, present in 5-(Pyrrolidin-2-yl)isoxazole, is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-pyrrolidin-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOADWBZVSUVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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